molecular formula C10H18O5 B120438 Di-tert-butyl dicarbonate CAS No. 24424-99-5

Di-tert-butyl dicarbonate

Cat. No.: B120438
CAS No.: 24424-99-5
M. Wt: 218.25 g/mol
InChI Key: DYHSDKLCOJIUFX-UHFFFAOYSA-N
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Description

Di-tert-butyl dicarbonate is a widely used reagent in organic synthesis. It is formally regarded as the acid anhydride derived from a tert-butoxycarbonyl group. This compound is commonly referred to as Boc anhydride. This compound reacts with amines to form N-tert-butoxycarbonyl derivatives, which are essential in various chemical transformations .

Mechanism of Action

Target of Action

Di-tert-butyl dicarbonate, also known as Boc anhydride, is a reagent widely used in organic synthesis . Its primary targets are amine functionalities . The compound reacts with amines to give N-tert-butoxycarbonyl or so-called Boc derivatives .

Mode of Action

The amine attacks a carbonyl site on this compound (Boc2O) resulting in tert-butyl carbonate leaving as a leaving group . Tert-butyl carbonate picks up the proton from the protonated amine . Tert-butyl bicarbonate breaks down into CO2 (gas) and tert-butanol .

Biochemical Pathways

The biochemical pathway involved in the action of this compound is the protection and deprotection of amines . The Boc group can be added to the amine under aqueous conditions using this compound in the presence of a base such as sodium bicarbonate . The Boc group can later be removed from the amine using moderately strong acids (e.g., trifluoroacetic acid) .

Pharmacokinetics

It’s worth noting that the compound is insoluble in water but soluble in most organic solvents .

Result of Action

The result of the action of this compound is the formation of N-tert-butoxycarbonyl or Boc derivatives . These derivatives are unreactive to most bases and nucleophiles, allowing for the use of the fluorenylmethyloxycarbonyl group (Fmoc) as an orthogonal protecting group . This enables certain subsequent transformations to occur that would be incompatible with the amine functional group .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and humidity . The compound may melt at ambient temperatures, and its storage and handling are sometimes simplified by using a solution . It hydrolyzes to t-butanol and CO2 and causes internal pressure in the bottle if exposed to moisture .

Properties

IUPAC Name

tert-butyl (2-methylpropan-2-yl)oxycarbonyl carbonate
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InChI

InChI=1S/C10H18O5/c1-9(2,3)14-7(11)13-8(12)15-10(4,5)6/h1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYHSDKLCOJIUFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)OC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O5
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DSSTOX Substance ID

DTXSID4051904
Record name Di-tert-butyl dicarbonate
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Molecular Weight

218.25 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

White solid with a mild odor; mp = 22-24 deg C; [Alfa Aesar MSDS]
Record name Di-tert-butyl dicarbonate
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CAS No.

24424-99-5
Record name Di-tert-butyl dicarbonate
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Record name Bis(tert-butoxycarbonyl)oxide
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Record name Dicarbonic acid, 1,3-bis(1,1-dimethylethyl) ester
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Record name Di-tert-butyl dicarbonate
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Record name di-tert-butyl dicarbonate
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Record name DI-TERT-BUTYL DICARBONATE
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Synthesis routes and methods I

Procedure details

The 3-(N-t-butyloxycarbonyl-1'-N-methylaminoethyl)pyrrolidines (60, 61, 62, 63) were prepared by reacting the amines (8-11) with a t-butyloxycarbonyl transfer agent such as di-t-butylcarbonate or t-butyloxycarbonyl chloride or the like in the presence of an acid scavenger such as a tertiary amine including pyridine, lutidine, triethylamine and the like either with or without an inert solvent such as an ether or chlorocarbon in a temperature range of room temperature to the reflux temperature of the reaction mixture for 6-72 hours, preferable in dichloromethane and di-t-butylcarbonate at ambient temperature for 12-24 hours to give the 3-(N-t-butyloxycarbonyl-1'-aminoethyl)-1-(S-α-Methylbenzyl)pyrrolidin-5-ones, 48, 49, 50, 51, Equation 14. The two amides were removed by reacting the pyrrolidin-5-ones (48-51) with a hydride reducing agent in an inert solvent. The preferred method was with lithium aluminum hydride in THF at reflux for 12-24 hours giving the individual diastereomeric pyrrolidines, 52, 53, 54, 55, Equation 15. The reduced pyrrolidines, 52-55, could be protected by reacting the 3-N-methyl-1'-aminomethyl moiety with a t-butyloxycarbonyl transfer agent such as di-t-butylcarbonate or t-butyloxycarbonyl chloride or the like in the presence of an acid scavenger such as a tertiary amine including pyridine, lutidine, triethylamine and the like either with or without an inert solvent such as an ether or chlorocarbon in a temperature range of room temperature to the reflux temperature of the reaction mixture for 6-72 hours, preferably in dichloromethane and di-t-butyldicarbonate at ambient temperature for 12-24 hours to give the 1-(α-methylbenzyl)-3-(N-t-butyloxycarbonyl-1'-N-methylaminoethyl)pyrrolidines, 56, 57, 58, 59, Equation 16. The 3-(N-t-butyloxycarbonyl-1'-N-methylaminoethyl)pyrrolidines, 56-59 were de-α-methylbenzylated via hydrogenolysis using varying percentages of palladium on an inert support such as carbon, alumina, silica, or the like, preferably 20% palladium on carbon in an inert solvent such as methanol, ethanol, THF, or ethyl acetate. This provides the 3-(1'-N-t-butoxycarbonyl-1'-N-methylaminoethyl)pyrrolidines, 60, 61, 62, 63 (Equation 17) in a form suitable for coupling with a quinolone or naphthyridone nucleus.
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reduced pyrrolidines
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3-N-methyl-1'-aminomethyl
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t-butyloxycarbonyl
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Synthesis routes and methods II

Procedure details

155 Grams (2.091 moles) of tert-butyl alcohol and 13.0 g (0.5652 mole) of flaky sodium were charged into a 1,000-ml glass autoclave equipped with a stirrer, thermometer, pressure gauge and gas introduction tube and were reacted with each other at 83° C. for 6 hours. After the reaction, it was difficult to stir due to the agglomeration of the formed sodium tert-butoxide. Thereafter, 200 ml of toluene was added, carbon dioxide was injected, and a reaction was carried out at 80° C. for 3 hours at the pressure of 2 kg/cm2, which consists of a partial pressure of carbon dioxide of 1 kg/cm2 and a partial pressure of air of 1 kg/cm2. After cooling, 48.51 g (0.2544 mole) of p-toluenesulfonyl chloride and 0.66 g (5.68×10-3 mole) of N,N,N',N'-tetramethylethylenediamine were added, and a reaction was carried out at 30° C. for 10 hours at the pressure of 3 kg/cm2, which consists of a partial pressure of carbon dioxide of 2 kg/cm2 and a partial pressure of air of 1 kg/cm2. After the reaction, 300 ml of water was added to the residue to dissolve the undissolved salt, the organic layer was washed twice with 200 ml of water, and the organic solvent was distilled off to give 31.31 g of di-tert-butyl dicarbonate. The yield was 56.4% based on p-toluenesulfonyl chloride.
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200 mL
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13 g
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glass
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Synthesis routes and methods III

Procedure details

di-tert-Butyl dicarbonate (150 mg, 0.687 mmol), DMAP (21 mg, 0.172 mmol) and triethylamine (174 mg, 0.239 mL, 1.72 mmol) were added to a solution of (R)-tert-butyl 1-(5-bromo-3-(cyclopropanecarboxamido)-1H-pyrrolo[2,3-b]pyridin-4-yl)piperidin-3-ylcarbamate (274 mg, 0.573 mmol; Example 29, Step B) in anhydrous dichloromethane (6 mL). The resulting mixture was stirred at room temperature under a nitrogen atmosphere for 2 hours. The mixture was concentrated. The residue was taken up in EtOAc, washed with water (3×10 mL) and brine (3×10 mL), dried over MgSO4 and filtered. The filtrate was concentrated under reduced pressure, and the residue was purified by reverse phase chromatography (Biotage SP4, C-18 25M+, 20-95% CH di-tert-butyl dicarbonate (150 mg, 0.687 mmol), DMAP (21 mg, 0.172 mmol) and triethylamine (174 mg, 0.239 mL, 1.72 mmol)CN/water, 25CV) to give (R)-tert-butyl 5-bromo-4-(3-(tert-butoxycarbonylamino)piperidin-1-yl)-3-(cyclopropanecarboxamido)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate (237 mg, 71% yield) as a solid. 1H NMR (400 MHz, CDCl3) δ 10.03 (br s, 1H), 8.48 (s, 1H), 8.19 (s, 1H), 3.93-3.73 (m, 1H), 3.67-3.45 (m, 1H), 3.41-3.30 (m, 1H), 3.06-2.99 (m, 1H), 2.27-2.17 (m, 1H), 2.06-1.95 (m, 1H), 1.90-1.77 (m, 1H), 1.63 (s, 9H), 1.60 (s, 1H), 1.42 (s, 9H), 1.22-1.05 (m, 2H), 1.03-0.85 (m, 2H). LCMS (APCI+) m/z 580 (M+2H)+, Retention time=4.53 minutes.
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0.239 mL
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21 mg
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150 mg
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0.239 mL
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(R)-tert-butyl 1-(5-bromo-3-(cyclopropanecarboxamido)-1H-pyrrolo[2,3-b]pyridin-4-yl)piperidin-3-ylcarbamate
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274 mg
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21 mg
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Synthesis routes and methods IV

Procedure details

To a stirred solution of amine (1.0 eq), TEA (2 eq) in DCM (25 vol) was added di-tert-butyl dicarbonate, (1.1 eq). The mixture was stirred overnight at ambient temperature. The mixture was concentrated in vacuo and purified by FCC eluting with EtOAc:Heptane, 1:3.
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TEA
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Synthesis routes and methods V

Procedure details

To a solution of isonipecotic acid methyl ester HCl (2-3b) (34 g, 0.19 mol), and di-tert-butyl dicarbonate (43.5 g, 0.2 mol) in THF (300 mL) and H2O (150 mL) was added-K2CO3 (28.8 g, 0.21 mol). After 4 hours, the mixture was poured into water, extracted with EtOAc then washed with brine, dried (MgSO4) and evaporated to give the title compound 2-3c as an oil with a small amount of di-tert-butyl dicarbonate.
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34 g
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43.5 g
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28.8 g
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300 mL
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150 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula, weight, and key spectroscopic data for di-tert-butyl dicarbonate?

A1: this compound has the molecular formula C10H18O5 and a molecular weight of 218.25 g/mol. Key spectroscopic data includes:

    Q2: How does this compound interact with amines?

    A2: this compound reacts with primary and secondary amines to form N-tert-butoxycarbonyl (Boc) protected amines. This reaction is widely utilized to protect amine groups during peptide synthesis. [, , , , ] For instance, in the synthesis of ubenimex, (2S,3R)-3-amino-2-hydroxy-4-phenyl butyric acid is reacted with Boc2O to protect the amine group. []

    Q3: What is the stability of this compound under various conditions?

    A3: this compound is stable at room temperature but decomposes at elevated temperatures. It is moisture sensitive and should be stored under anhydrous conditions. [, , ]

    Q4: Can you elaborate on the stability and degradation of 4-(N)-docosahexaenoyl 2′, 2′-difluorodeoxycytidine (DHA-dFdC) which utilizes this compound in its synthesis?

    A4: DHA-dFdC, synthesized using Boc2O, exhibits poor solubility but reasonable stability in aqueous Tween 80 solutions with an activation energy for degradation of 12.86 kcal/mol. The presence of vitamin E significantly enhances its stability. []

    Q5: What are the common applications of this compound in organic synthesis?

    A5: this compound finds extensive use in:

    • Amine Protection: It is primarily used for the introduction of the Boc protecting group to amines, commonly employed in peptide synthesis. [, , , , ]
    • Esterification: It facilitates the esterification of carboxylic acids, particularly valuable for preparing tert-butyl esters. [, ]
    • Carbonylation Reactions: It serves as a reagent in various carbonylation reactions, leading to the formation of amides, ureas, and other carbonyl-containing compounds. [, ]
    • Photoresist Materials: Boc-protected polymers have shown promise in photoresist applications due to their sensitivity to UV light and solubility changes upon deprotection. [, , ]

    Q6: Can you provide examples of reactions where this compound plays a crucial role in the synthesis of specific compounds?

    A6: Certainly, here are a few examples:

    • Synthesis of N-tert-butyl amides: Cu(OTf)2 catalyzed reaction of nitriles with Boc2O efficiently produces N-tert-butyl amides under mild, solvent-free conditions. []
    • Decarboxylative Etherification and Esterification: Yb(OTf)3 catalyzed reactions utilize Boc2O for the protection of alcohols and carboxylic acids, forming tert-butyl ethers and esters, respectively. []
    • Synthesis of Cyclic Ureas: Boc2O enables the synthesis of cyclic ureas like benzimidazolones and 2-benzoxazolones through a one-pot carbonylation strategy using K2CO3 as a base. []

    Q7: How does the choice of catalyst affect the reaction outcome when using this compound for tert-butyloxycarbonylation of alcohols?

    A7: The choice of Lewis acid catalyst significantly influences whether tert-butyl ethers or Boc-protected alcohols are formed. Perchlorates and triflates, with their delocalized negative charge, favor ether formation. Conversely, less delocalized anions like isopropoxide or acetate predominantly yield Boc alcohols. The metal cation mainly affects the reaction rate, with stronger Lewis acids leading to faster reactions. []

    Q8: Have there been computational studies on reactions involving this compound?

    A8: Yes, computational studies, such as density functional theory (DFT) calculations, have been employed to analyze the conformation and hydrogen bonding patterns of ferrocene peptides synthesized using Boc2O as a protecting group. []

    Q9: Are there any specific examples of computational modeling used to understand the mechanism of reactions involving this compound?

    A9: In the syn-selective direct aldol reaction of benzophenone glycine imine with aldehydes, computational studies were conducted. These studies supported a stereochemical model where the axially oriented nitrogen of the imino (Z)-enolate coordinates with the silver catalyst in a boat conformation. This highly ordered transition state favors the syn aldol product. []

    Q10: While this compound is primarily used as a protecting group, has its use in prodrug strategies been explored?

    A10: While not directly a prodrug, the conjugation of docosahexaenoic acid (DHA) to gemcitabine (dFdC) to form DHA-dFdC, utilizing Boc2O in the synthesis, showcases a strategy to modify drug properties. This conjugation aims to improve the pharmacokinetic profile of dFdC and enhance its delivery to the pancreas. []

    Q11: What analytical techniques are commonly used to characterize and quantify this compound and related compounds?

    A11: A range of analytical techniques are employed, including:

    • Nuclear Magnetic Resonance (NMR): Provides structural information on both this compound and the Boc-protected products. [, , , ]
    • Chromatography (HPLC, GC): Used for purification and analysis of Boc-protected compounds. [, , ]
    • Mass Spectrometry (MS): Confirms molecular weight and aids in structural elucidation. [, , ]
    • Spectroscopy (FTIR, UV-Vis): Offers information about functional groups and electronic transitions. [, , ]

    Q12: Are there any concerns regarding the environmental impact of this compound?

    A12: While this compound itself may not pose significant environmental risks, some reactions and processes involving it may generate hazardous byproducts. Research focuses on developing greener alternatives and optimizing reactions to minimize waste and utilize environmentally friendly solvents and catalysts. [, , ]

    Q13: Beyond its well-established role in organic synthesis, are there emerging applications for this compound in other fields?

    A13: Yes, the use of Boc-protected polymers as photoresist materials in microelectronics and nanofabrication represents an exciting area of research. [, , ] Additionally, the exploration of Boc2O in prodrug strategies and its application in material science for developing novel polymers with tailored properties hold promise for future advancements.

    Q14: What are the advantages of using this compound over other amine protecting groups?

    A14: The Boc group offers several advantages, including:

      Q15: Are there any limitations associated with the use of this compound?

      A15: Some limitations include:

        Q16: Are there any alternative reagents to this compound for introducing the Boc protecting group?

        A16: While Boc2O is the most commonly used reagent, alternatives such as Boc-ON (2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile) and Boc-imidazole can be employed. The choice of reagent often depends on the specific substrate and reaction conditions.

        Q17: What are the potential benefits of using a heterogeneous catalyst like phosphomolybdic acid supported on silica gel for Boc protection of amines?

        A18: Heterogeneous catalysts like phosphomolybdic acid on silica gel offer advantages such as ease of separation from the reaction mixture, recyclability, and potential for enhanced selectivity. They align with green chemistry principles by reducing waste and enabling more sustainable processes. []

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